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Abstract
The lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the initiation of T-

cell receptor (TCR) signaling, which governs T-cell development, activation, and homeostasis.

As a member of the Src family of kinases, Lck's activity is intricately regulated by its modular

structure, particularly its Src Homology 2 (SH2) and Src Homology 3 (SH3) domains. These

non-catalytic domains are essential for mediating protein-protein interactions, controlling the

kinase's conformational state, and ensuring the precise localization required for signal

transduction. This technical guide provides a comprehensive overview of the distinct and

synergistic functions of the Lck SH2 and SH3 domains, summarizes quantitative interaction

data, details key experimental protocols for their study, and visualizes the complex signaling

events in which they participate. Understanding these functions is critical for the development

of novel immunomodulatory therapeutics and for advancing chimeric antigen receptor (CAR) T-

cell technologies.

Lck Domain Architecture and Regulation
Lck is a 56 kDa protein tethered to the inner leaflet of the plasma membrane via N-terminal

myristoylation and palmitoylation.[1] Its structure comprises several functional domains

arranged sequentially: an N-terminal unique region that mediates interaction with CD4 and
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CD8 co-receptors, an SH3 domain, an SH2 domain, a catalytic kinase domain (SH1), and a C-

terminal regulatory tail.[2][3]

The activity of Lck is tightly controlled by phosphorylation at two key tyrosine residues.

Phosphorylation of Tyr394 within the activation loop of the kinase domain stabilizes an active

conformation, while phosphorylation of Tyr505 in the C-terminal tail by the C-terminal Src

kinase (Csk) promotes an inactive state.[1][4] This regulation is mediated by intramolecular

interactions involving the SH2 and SH3 domains.
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Figure 1. Domain organization of the Lck protein. (Within 100 characters)

The Lck SH2 Domain: A Phosphotyrosine Switch
The SH2 domain is a structurally conserved module of approximately 100 amino acids that

recognizes and binds to specific phosphotyrosine (pY)-containing motifs.[5] Its function is

central to Lck's role as a signal transducer.

Autoinhibition via Intramolecular Binding
In its basal, inactive state, Lck adopts a "closed" conformation. This is stabilized by the SH2

domain binding intramolecularly to the phosphorylated Tyr505 (pY505).[1][2] This interaction,

along with the SH3 domain binding to the linker region between the SH2 and kinase domains,

sterically hinders the kinase domain, preventing substrate access and maintaining a low level

of activity.[2] Dephosphorylation of pY505, typically by the transmembrane phosphatase CD45,
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disrupts this intramolecular bond, allowing the kinase to adopt an "open," active conformation.

[6]
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Figure 2. Conformational regulation of Lck activity. (Within 100 characters)

Intermolecular Interactions in TCR Signaling
Upon TCR engagement, Lck is activated and phosphorylates tyrosine residues within the

Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the TCR-associated CD3 and ζ-

chains.[4] The newly formed phosphotyrosine sites on the ITAMs serve as docking sites for the

tandem SH2 domains of ZAP-70, recruiting it to the receptor complex.[7] The Lck SH2 domain

also plays a crucial role by binding to these phosphorylated ITAMs and to ZAP-70 itself,

thereby stabilizing the signaling complex and facilitating the processive phosphorylation and full
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activation of ZAP-70 by Lck.[7][8] This function is essential for propagating the signal

downstream.[8][9]

Binding Specificity and Quantitative Affinities
The Lck SH2 domain exhibits a strong binding preference for the motif pY-E-E-I

(phosphoTyrosine-Glutamic acid-Glutamic acid-Isoleucine).[10][11] The specificity is primarily

determined by the residues C-terminal to the phosphotyrosine.[11] Variations in this sequence

can modulate binding affinity over several orders of magnitude. Surface Plasmon Resonance

(SPR) has been a key technique for quantifying these interactions.

Table 1: Quantitative Binding Affinities of the Lck SH2 Domain

Ligand Sequence
Dissociation
Constant (KD)

Experimental
Method

Reference(s)

pY505 peptide
TEPQpYQPGE
NL

~6.7 µM
Isothermal
Titration
Calorimetry

[2]

High-affinity

peptide
EPQpYEEIPIA 0.05 - 0.2 µM

Surface Plasmon

Resonance
[10]

ZAP-70 pY319

peptide
pYEEI ~0.1 µM

Free Energy

Simulations
[12]

| TCR ζ-chain ITAM | NQLpYNELNLGR | Low µM range | Biochemical Assays |[7] |

Negative Regulation by SH2 Domain Phosphorylation
The Lck SH2 domain itself can be regulated by phosphorylation. Upon strong TCR stimulation,

Tyr192 within the Lck SH2 domain becomes phosphorylated.[13] This modification reduces the

domain's ability to bind its phosphotyrosine ligands, creating a negative feedback loop that

attenuates TCR signaling.[13]

The Lck SH3 Domain: A Proline-Rich Motif Interactor

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2012.00167/full
https://www.researchgate.net/publication/13942924_The_Lck_SH2_phosphotyrosine_binding_site_is_critical_for_efficient_TCR-induced_processive_tyrosine_phosphorylation_of_the_z-chain_and_IL-2_production
https://www.researchgate.net/publication/13942924_The_Lck_SH2_phosphotyrosine_binding_site_is_critical_for_efficient_TCR-induced_processive_tyrosine_phosphorylation_of_the_z-chain_and_IL-2_production
https://pmc.ncbi.nlm.nih.gov/articles/PMC231719/
https://pubmed.ncbi.nlm.nih.gov/7537332/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4349988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4349988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3377954/
https://pubmed.ncbi.nlm.nih.gov/7537332/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2635922/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2012.00167/full
https://pubmed.ncbi.nlm.nih.gov/8798764/
https://pubmed.ncbi.nlm.nih.gov/8798764/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The SH3 domain recognizes and binds to proline-rich sequences (PRS), typically containing a

PxxP core motif.[14] Unlike the SH2 domain's role in phosphotyrosine-dependent switching, the

SH3 domain primarily functions as a molecular scaffold, assembling signaling complexes and

directing Lck to specific subcellular locations.

Regulation of Subcellular Localization
The Lck SH3 domain plays a key role in regulating Lck's partitioning into and out of lipid rafts,

which are specialized membrane microdomains critical for TCR signaling. The SH3 domain can

bind to the E3 ubiquitin ligase c-Cbl.[15] This interaction negatively regulates the localization of

Lck to lipid rafts, suggesting a mechanism for controlling the pool of Lck available for TCR

signal initiation.[15] Inactivating the SH3 domain (e.g., with a W97A mutation) leads to

preferential localization of Lck within lipid rafts.[15]

Scaffolding and Signal Modulation
The SH3 domain is required for efficient signaling downstream of the TCR, particularly for the

activation of the ERK pathway.[16][17] It mediates interactions with a variety of signaling

proteins, including adaptor proteins and other enzymes. For instance, the Lck SH3 domain

binds to the T-cell specific adapter protein (TSAD), which is also bound by the kinase ITK. This

co-localization on TSAD facilitates the Lck-mediated phosphorylation and activation of ITK.[18]

Table 2: Lck SH3 Domain Interacting Proteins
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Interactor
Binding
Motif/Region

Functional
Consequence

Reference(s)

c-Cbl Proline-rich region

Negatively
regulates Lck
localization to lipid
rafts

[15][19]

TSAD (Lck-associated

adapter)

Proline-rich region (aa

239-274)

Recruits Lck to

facilitate ITK

phosphorylation

[7][18]

SLP-76 Proline-rich region

Putative; contributes

to downstream

signaling complex

[19]

PAG/Cbp RELPRIPPE motif

Anchors Lck to a

negative regulator,

modulating kinase

activity

[3]

| Mitogen-activated protein kinase (MAPK) | Not specified | Constitutive interaction, potential

role in MAPK activation pathway |[20] |

Integrated Function in T-Cell Activation and
Therapeutics
Both the SH2 and SH3 domains are indispensable for proper T-cell activation.[9][21] Mutations

that impair the function of either domain severely compromise TCR signaling.[9][22] They work

in concert to:

Regulate Activity: Control the switch between inactive and active conformations.

Localize the Kinase: Direct Lck to the TCR complex and other subcellular compartments.

Assemble Signalosomes: Recruit downstream effector molecules like ZAP-70 and ITK.
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This intricate regulation is a key target for drug development. Furthermore, understanding

these domains is vital for optimizing CAR-T cell therapy. While TCR signaling is strictly Lck-

dependent, some CAR constructs, particularly those with a CD28 domain, can signal in an Lck-

independent manner, relying instead on the related kinase Fyn.[23][24] This highlights the

potential to engineer CARs with altered reliance on Lck's domains to fine-tune their activation

and persistence.[25]
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Role of Lck SH2/SH3 in TCR Signaling
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Figure 3. Lck SH2 and SH3 domains in the TCR signaling cascade. (Within 100 characters)

Key Experimental Protocols
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Investigating the function of Lck's SH2 and SH3 domains requires specific biochemical and

biophysical techniques to probe protein-protein interactions and enzymatic activity.

Co-Immunoprecipitation (Co-IP) to Identify Interactions
Co-IP is used to determine if two proteins interact within a cell. An antibody against a "bait"

protein (e.g., Lck) is used to pull it out of a cell lysate, and the resulting complex is analyzed for

the presence of a "prey" protein (e.g., c-Cbl or TSAD).

Detailed Methodology:

Cell Lysis: Lyse T-cells (e.g., Jurkat) with a non-denaturing lysis buffer (e.g., 1% NP-40, 50

mM Tris-HCl pH 7.4, 150 mM NaCl, with protease and phosphatase inhibitors) to preserve

protein complexes.

Pre-clearing: Incubate the lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce

non-specific binding.

Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-Lck) to the

pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and

incubate for 2-4 hours at 4°C to capture the immune complexes.

Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove

non-specifically bound proteins.

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an

antibody against the suspected interacting prey protein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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